molecular formula C32H36N4O5 B10761317 Quinidine barbiturate

Quinidine barbiturate

Número de catálogo: B10761317
Peso molecular: 556.7 g/mol
Clave InChI: YHRUERMOPBDCFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La quinidina barbitúrica es un compuesto que combina las propiedades de la quinidina y los barbitúricos. La quinidina es un agente antiarrítmico de clase IA que se utiliza para tratar las alteraciones del ritmo cardíaco, mientras que los barbitúricos son depresores del sistema nervioso central que actúan sobre el receptor del ácido gamma-aminobutírico (GABA) . La combinación de estos dos compuestos da como resultado un perfil farmacológico único que puede utilizarse para diversos fines terapéuticos.

Métodos De Preparación

La síntesis de la quinidina barbitúrica implica la reacción de la quinidina con derivados del ácido barbitúrico. La reacción generalmente ocurre en condiciones controladas, utilizando solventes y catalizadores apropiados para facilitar la formación del producto deseado. Los métodos de producción industrial pueden incluir síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Decomposition and Stability

Quinidine barbiturate undergoes pH-dependent degradation and thermal decomposition:

Key Observations:

  • Hydrolytic Degradation : In acidic or alkaline conditions, the barbiturate ring opens, releasing urea derivatives and quinidine fragments. Hydrolysis rates increase at extremes of pH (e.g., >90% degradation at pH 2 or 12 over 24 h) .

  • Thermal Stability : Decomposes above 200°C, producing volatile byproducts such as CO₂ and NH₃, identified via thermogravimetric analysis (TGA) .

Pharmacological and Biochemical Interactions

This compound participates in clinically significant drug-drug interactions due to its dual functionality:

Table 2: Notable Interactions

Interacting CompoundInteraction TypeOutcomeMechanismReference
PhenobarbitalMetabolic Induction↓ Quinidine serum levels, ↑ QT intervalCYP3A4/5 enzyme induction
AclidiniumAdditive Anticholinergic Effects↑ Risk of arrhythmiasα-adrenergic antagonism
  • Case Study : Concurrent use with phenobarbital in epilepsy patients led to undetectable quinidine levels despite high doses, attributed to CYP3A4 induction. QT prolongation resolved upon phenobarbital discontinuation .

Table 3: Catalytic Reactions Involving this compound Derivatives

Reaction TypeSubstrateCatalyst UsedEnantiomeric Excess (ee)YieldReference
Michael Additionβ-Nitrostyrenes9-epi-Aminoquinine-squaramide90–97%85–95%
AnnulationAlkylidene barbituric acidsSquaramide-quinidine hybrid94%95%
  • Mechanism : The squaramide group in 9-epi-aminoquinine catalysts facilitates hydrogen bonding with substrates, directing stereoselective additions to the Re-face of enones .

Structural Reactivity in Medicinal Chemistry

The compound’s bifunctional structure allows dual targeting in drug design:

  • Antimalarial Activity : Quinidine’s schizonticidal action synergizes with barbituric acid’s gametocidal effects against Plasmodium vivax .

  • Antiarrhythmic Modifications : Derivatives with extended alkyl chains show enhanced sodium channel blockade, reducing arrhythmogenic risks .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antiarrhythmic Uses
Quinidine, as a class IA antiarrhythmic agent, is primarily used to treat cardiac arrhythmias. It functions by blocking sodium channels, which prolongs the action potential and refractory period in cardiac tissues. This mechanism is crucial for managing conditions such as atrial fibrillation and ventricular arrhythmias . Quinidine barbiturate may enhance these effects due to the sedative properties of barbiturates, potentially improving patient tolerance during treatment.

1.2 Antimalarial Properties
Quinidine is also recognized for its antimalarial activity, particularly against Plasmodium falciparum, the causative agent of severe malaria. The compound acts as an intra-erythrocytic schizonticide and has been used in cases of life-threatening malaria when other treatments are ineffective . The combination with barbiturate may provide additional benefits in terms of managing symptoms during treatment.

Case Studies

3.1 Case Study on Epileptic Patients
A study reported two patients with drug-resistant epilepsy caused by KCNT1 mutations treated with quinidine. The results indicated variable responses to treatment, emphasizing the need for further research to understand individual patient responses better . This highlights quinidine's potential role beyond traditional uses, suggesting it may have applications in treating certain genetic forms of epilepsy.

3.2 Adverse Effects and Reactions
In clinical observations, patients receiving quinidine phenylethyl barbiturate exhibited skin reactions, including papulopurpuric eruptions. This underscores the importance of monitoring adverse effects when utilizing this compound in therapeutic settings .

Industry Applications

This compound is utilized in pharmaceutical research and development due to its unique properties that allow for the exploration of drug interactions and safety profiles. Its dual action as an antiarrhythmic and a sedative makes it a valuable model compound for studying drug mechanisms and potential therapeutic combinations.

Data Table: Summary of Applications

Application AreaSpecific UseMechanism
Cardiology Treatment of atrial fibrillationSodium channel blockade
Infectious Diseases Treatment of severe malariaIntra-erythrocytic schizonticide
Neurology Potential use in drug-resistant epilepsyModulation of ion channels
Pharmacological Research Study of drug interactionsObservational studies on receptor interactions

Propiedades

Key on ui mechanism of action

Barbiturates work by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS.

Fórmula molecular

C32H36N4O5

Peso molecular

556.7 g/mol

Nombre IUPAC

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H24N2O2.C12H12N2O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17)

Clave InChI

YHRUERMOPBDCFD-UHFFFAOYSA-N

SMILES canónico

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.